5(6)-Carboxyfluorescein
Description
5(6)-carboxyfluorescein is a commercially available mixture of 5-carboxyfluorescein and 6-carboxyfluorescein isomers. A fluorescent dye, it is commonly used as a tracer agent. It has a role as a tracer and a fluorescent dye. It contains a 5-carboxyfluorescein and a 6-carboxyfluorescein.
Properties
IUPAC Name |
3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid;3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C21H12O7/c22-11-2-5-15-17(8-11)27-18-9-12(23)3-6-16(18)21(15)14-4-1-10(19(24)25)7-13(14)20(26)28-21;22-11-2-5-14-17(8-11)27-18-9-12(23)3-6-15(18)21(14)16-7-10(19(24)25)1-4-13(16)20(26)28-21/h2*1-9,22-23H,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVHBBXCESDRKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O.C1=CC2=C(C=C1C(=O)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H24O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
752.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72088-94-9 | |
Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-ar-carboxylic acid, 3',6'-dihydroxy-3-oxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-ar-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.371 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 5(6)-Carboxyfluorescein is often introduced into cells in its membrane-permeable acetoxymethyl ester form, 2',7'-Bis(2-carboxyethyl)-5(6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM). Inside the cell, esterases hydrolyze BCECF-AM to the membrane-impermeable 5(6)-CF. []
A: 5(6)-CF is a pH-sensitive fluorophore. Its fluorescence intensity changes in response to varying pH levels, allowing researchers to monitor intracellular pH fluctuations. [, , ]
A: Yes, both BCECF-AM and its fluorescent free acid, BCECF, interact with drug efflux transporters like P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), and multidrug resistance-associated protein (MRP). This makes them valuable tools for studying these transporters and their role in multidrug resistance. [, , ]
ANone: The molecular formula of 5(6)-CF is C21H12O7, and its molecular weight is 376.32 g/mol.
A: 5(6)-CF has an excitation maximum around 490 nm and an emission maximum around 515 nm. The exact spectral properties may vary depending on the solvent and conjugation state. [, ]
A: Yes, research has shown that 5(6)-CF remains stable under the microwave conditions used for synthesizing glycopeptides. [, ]
A: Yes, 5(6)-CF can be encapsulated within liposomes, and its release can be monitored to study liposome permeability and stability under various conditions. [, , ]
A: Yes, 5(6)-CF can be covalently linked to polymers like poly(vinyl alcohol) to create fluorescent nanoparticles for tracking and biodistribution studies. []
ANone: this compound is primarily used as a fluorescent probe and does not possess inherent catalytic properties. Therefore, this section is not directly applicable.
ANone: While the provided articles do not focus on computational studies of 5(6)-CF itself, they highlight its use in investigating biological systems. Computational chemistry could further explore its interactions with transporters and binding sites.
A: this compound exists as two isomers: 5-carboxyfluorescein and 6-carboxyfluorescein. These isomers can be separated and exhibit distinct spectral properties when conjugated to oligonucleotides. [, ]
A: Yes, the fluorescence quantum yield of 5(6)-CF conjugated to oligonucleotides is affected by the rigidity of the linker. []
ANone: While the provided articles primarily focus on the application of 5(6)-CF as a probe, they indirectly touch upon its formulation in liposomes and nanoparticles, highlighting its versatility in different delivery systems.
ANone: The provided research articles focus on the scientific applications of 5(6)-CF and do not offer specific details on SHE regulations. Researchers are advised to consult relevant safety data sheets and regulatory guidelines for handling and disposal.
ANone: While the provided articles do not delve into detailed PK/PD studies of 5(6)-CF, they highlight its use in studying membrane transport and cellular uptake, which are key aspects of pharmacokinetics.
A: The research articles emphasize the use of 5(6)-CF as a tool for in vitro studies, such as examining drug efflux in cell lines [, ] and studying pH changes in isolated cells and tissues. [, , ] It is also used for investigating biological processes like tight junction formation in corneal endothelium [] and hepatocyte transplantation efficacy. []
ANone: The provided research articles do not specifically address resistance mechanisms related to 5(6)-CF, as it is primarily used as a research tool and not a therapeutic agent.
ANone: The articles focus on the applications of 5(6)-CF as a research tool and do not provide an in-depth analysis of its toxicology or long-term effects.
A: Research shows that 5(6)-CF can be incorporated into drug delivery systems such as liposomes and nanoparticles. [, , ] This allows for its use in studying drug encapsulation, release kinetics, and cellular uptake of these systems.
A: While not directly mentioned as a biomarker itself, 5(6)-CF's ability to track cellular processes and be incorporated into nanoparticles makes it a valuable tool for developing diagnostic and imaging agents. [, ]
A: Fluorescence spectroscopy is the primary technique for detecting and quantifying 5(6)-CF. Its pH-sensitive fluorescence allows for real-time monitoring of intracellular pH changes. [, , ] Flow cytometry is also used when studying cellular uptake and efflux of 5(6)-CF and its derivatives. [, , ]
ANone: The provided research articles do not offer details on the environmental impact or degradation of 5(6)-CF.
ANone: The articles focus on the application of 5(6)-CF as a fluorescent probe and do not delve into its dissolution and solubility characteristics.
ANone: While not explicitly discussed, the application of 5(6)-CF in the research relies on the validation of analytical techniques like fluorescence spectroscopy and flow cytometry to ensure accurate and reliable data.
ANone: Quality control and assurance are paramount in research utilizing 5(6)-CF. Researchers rely on high-purity 5(6)-CF and validated analytical methods for reliable results.
ANone: The provided research articles do not discuss the immunogenicity of 5(6)-CF. Further research may be needed to assess its potential to elicit immune responses, especially for in vivo applications.
A: Research indicates that BCECF-AM interacts with P-gp and BCRP, while BCECF interacts with MRP. These interactions affect the accumulation and transport of 5(6)-CF in cells. [, , ]
ANone: The provided articles primarily focus on 5(6)-CF as a research tool and do not delve into its potential to induce or inhibit drug-metabolizing enzymes.
A: While the research primarily focuses on using 5(6)-CF as an indicator, its application in studying hepatocyte transplantation suggests its biocompatibility, at least for short-term studies. []
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